8-Acetylquinoline
Overview
Description
8-Acetylquinoline is an organic compound with the molecular formula C11H9NO . It is also known by other names such as 1-(quinolin-8-yl)ethanone and 1-quinolin-8-ylethanone .
Synthesis Analysis
One of the methods for synthesizing 8-Acetylquinoline involves the Leuckart reaction. In this process, the reduction of 8-acetylquinoline oxime with lithium aluminum hydride gives 8-(1-aminoethyl)-1,2-dihydroquinoline .Molecular Structure Analysis
The molecular structure of 8-Acetylquinoline consists of 11 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom. The molecular weight of the compound is 171.19 g/mol .Chemical Reactions Analysis
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .Physical And Chemical Properties Analysis
8-Acetylquinoline has a molecular weight of 171.19 g/mol. It has a XLogP3 value of 1.5, indicating its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors. The compound has 1 rotatable bond. Its exact mass and monoisotopic mass are both 171.068413911 g/mol. The topological polar surface area of the compound is 30 Ų. It has 13 heavy atoms .Scientific Research Applications
-
Medicinal Chemistry
- Quinoline and its derivatives have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .
- They have been used in the development of various drugs due to their substantial efficacies .
- The methods of application or experimental procedures involve various synthetic approaches to harness the bioactive quinolines .
- The results of in vivo and in vitro screening have shown the potential of quinoline for future drug development .
-
Industrial and Synthetic Organic Chemistry
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It is a vital scaffold for leads in drug discovery .
- Various synthesis protocols have been reported in the literature for the construction of this scaffold .
- The outcomes of these syntheses have led to the development of various quinoline derivatives with potential biological and pharmaceutical activities .
-
Bioorganic Chemistry
- Quinoline derivatives are known to have a broad range of applications in bioorganic chemistry .
- These derivatives have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .
- The methods of application or experimental procedures involve various synthetic approaches to harness the bioactive quinolines .
- The results of in vivo and in vitro screening have shown the potential of quinoline for future drug development .
-
Pharmaceutical Chemistry
- Quinoline and its analogues have been used in the development of various drugs due to their substantial efficacies .
- The methods of application or experimental procedures involve various synthetic approaches to harness the bioactive quinolines .
- The results of in vivo and in vitro screening have shown the potential of quinoline for future drug development .
-
Functionalized Quinoline Motifs
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs have been reviewed .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- The results of in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
-
Synthesis of Biologically and Pharmaceutically Active Quinoline
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- Various synthesis protocols have been reported in the literature for the construction of this scaffold .
- The outcomes of these syntheses have led to the development of various quinoline derivatives with potential biological and pharmaceutical activities .
Safety And Hazards
Future Directions
Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor. The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development . Owing to the array of information available and highlighted herein on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
1-quinolin-8-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVCKCOMBWIPBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480515 | |
Record name | 8-ACETYLQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Acetylquinoline | |
CAS RN |
56234-20-9 | |
Record name | 8-ACETYLQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.